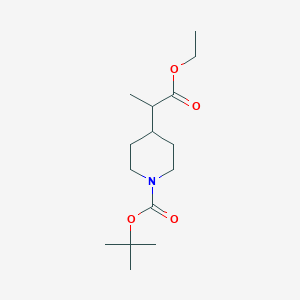

Tert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate (CAS 141060-29-9) is a piperidine-based organic compound with a molecular formula of C₁₅H₂₇NO₄ and a molecular weight of 285.38 g/mol . It features a tert-butyl carbamate group at the 1-position of the piperidine ring and a 1-ethoxy-1-oxopropan-2-yl substituent at the 4-position. This ester-functionalized derivative is commonly employed as an intermediate in pharmaceutical and agrochemical synthesis due to its modular reactivity.

The compound requires storage at 2–8°C under dry conditions to prevent hydrolysis of the ester or carbamate groups . Safety data indicate hazards such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating proper handling protocols .

Properties

IUPAC Name |

tert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-6-19-13(17)11(2)12-7-9-16(10-8-12)14(18)20-15(3,4)5/h11-12H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLTXXKJKMKCDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701163238 | |

| Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-α-methyl-4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141060-29-9 | |

| Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-α-methyl-4-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141060-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-α-methyl-4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways.

Biochemical Pathways

Piperazine derivatives, which this compound is a part of, have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Biological Activity

Tert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate (CAS No. 141060-29-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C₁₅H₂₇NO₄

Molecular Weight: 285.38 g/mol

CAS Number: 141060-29-9

The compound features a piperidine ring substituted with a tert-butyl group and an ethoxycarbonyl moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

-

Enzyme Inhibition:

- The compound has been studied for its inhibitory effects on enzymes such as butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases like Alzheimer's disease. Compounds that inhibit these enzymes can potentially slow down the progression of such diseases by increasing acetylcholine levels in the brain.

-

Antioxidant Activity:

- Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.

-

Anti-inflammatory Properties:

- The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the piperidine ring or substituents can significantly affect its potency and selectivity for target enzymes. For instance, variations in the ethoxy group can influence the lipophilicity and membrane permeability of the compound, thereby affecting its bioavailability and efficacy.

Case Study 1: Inhibition of Butyrylcholinesterase

A study conducted by Wichur et al. (2021) explored the inhibitory effects of various piperidine derivatives on BuChE. This compound was identified as a potent inhibitor with an IC50 value of approximately 90 nM, demonstrating significant potential for further development as a therapeutic agent for Alzheimer's disease treatment .

Case Study 2: Neuroprotective Effects

In vitro assays indicated that compounds similar to this compound exhibit neuroprotective effects against oxidative stress-induced neuronal cell death. These findings suggest that this compound could be beneficial in developing treatments for neurodegenerative disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₇NO₄ |

| Molecular Weight | 285.38 g/mol |

| CAS Number | 141060-29-9 |

| BuChE Inhibition IC50 | ~90 nM |

| Antioxidant Activity | Positive (preliminary) |

Scientific Research Applications

Drug Development

Tert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate is primarily studied for its potential as a pharmaceutical intermediate. It is involved in the synthesis of various bioactive compounds, particularly those targeting neurological disorders and bacterial infections.

Case Study: β-Lactamase Inhibitors

A notable application is its role in synthesizing β-lactamase inhibitors. These compounds enhance the efficacy of β-lactam antibiotics against resistant bacterial strains. Research indicates that derivatives of this compound can be modified to improve their inhibitory potency against various β-lactamases, making them valuable in treating infections caused by resistant bacteria .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its piperidine ring structure allows for diverse modifications, facilitating the creation of complex molecules with potential therapeutic effects.

Example: Synthesis Pathways

Recent studies have outlined several synthetic pathways utilizing this compound as a precursor. For instance, reactions involving this compound can yield various piperidine derivatives with enhanced biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate, a comparative analysis with structurally related piperidine derivatives is provided below.

Structural and Functional Group Comparisons

Pharmacological and Industrial Relevance

Q & A

Q. How to design experiments assessing biological target interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.